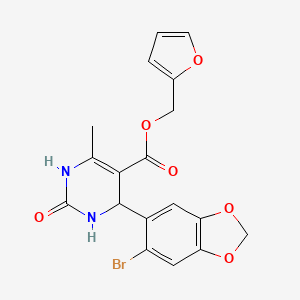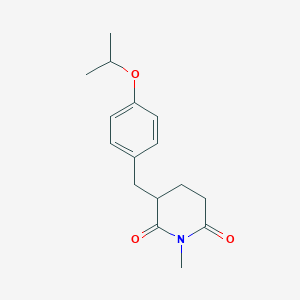
5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as NBD-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBD-Cl is a photoreactive compound that is widely used in labeling and detection applications in biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the formation of a covalent bond between the 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione molecule and the target biomolecule. Upon exposure to light, the nitro group in 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione undergoes a photochemical reaction, resulting in the formation of a highly reactive nitrene intermediate. This intermediate reacts with the target molecule, forming a covalent bond between the two.
Biochemical and Physiological Effects:
5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a non-toxic compound and does not have any significant biochemical or physiological effects on living organisms. It is primarily used as a research tool and does not have any therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its high specificity for labeling target biomolecules. The photoreactive nature of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione allows for precise labeling of specific proteins and nucleic acids, providing a powerful tool for studying biochemical processes. However, one limitation of using 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its sensitivity to light. The compound must be handled and stored under dark conditions to prevent premature activation.
Zukünftige Richtungen
There are several future directions for the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in scientific research. One area of interest is the development of new labeling techniques using 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. Researchers are exploring the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in combination with other labeling techniques to improve specificity and sensitivity. Another area of interest is the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in live-cell imaging studies. Researchers are exploring the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a tool for studying protein dynamics and localization in living cells. Finally, researchers are exploring the use of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in drug discovery and development. The photoreactive nature of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione provides a powerful tool for screening potential drug candidates for binding to specific target proteins and nucleic acids.
In conclusion, 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a unique compound that has gained significant attention in scientific research due to its photoreactive properties. It has a wide range of applications in labeling and detection of biomolecules and provides a powerful tool for studying biochemical processes. As research in this area continues, we can expect to see new and innovative uses for 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in scientific research.
Synthesemethoden
5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 3-nitrobenzaldehyde and propargylamine in the presence of thiazolidine-2,4-dione. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis method has been optimized to produce large quantities of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione for research purposes.
Wissenschaftliche Forschungsanwendungen
5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research. It is primarily used as a fluorescent probe for labeling proteins, nucleic acids, and other biomolecules. The photoreactive nature of 5-(3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione allows it to bind covalently to the target molecule upon exposure to light, providing a powerful tool for studying protein-protein interactions, protein-DNA interactions, and other biochemical processes.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4S/c1-2-6-14-12(16)11(20-13(14)17)8-9-4-3-5-10(7-9)15(18)19/h1,3-5,7-8H,6H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRVSTAZAUCFIL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-nitrobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)
![2-phenylethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144756.png)



![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)

![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5144811.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)

![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)